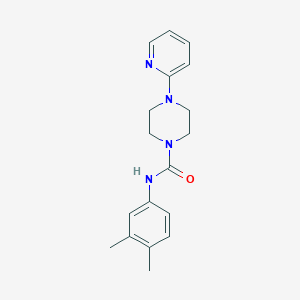![molecular formula C19H28ClN3O2 B5336692 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5336692.png)
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide binds irreversibly to BTK, inhibiting its activity and preventing downstream signaling through the B-cell receptor pathway. This leads to decreased proliferation and survival of B cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies through inhibition of BTK signaling. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the survival of B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, this compound has also been shown to have limited efficacy in certain B-cell malignancies, such as CLL with high levels of BTK expression.
Direcciones Futuras
For the development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide include the evaluation of its efficacy in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. In addition, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from treatment. Finally, the evaluation of this compound in other B-cell malignancies, such as follicular lymphoma or marginal zone lymphoma, could expand its potential clinical applications.
Métodos De Síntesis
The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoyl chloride to form the corresponding amide. This amide is then reacted with piperazine to form the piperazine amide intermediate, which is subsequently coupled with 2-methylpropanoic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B cells.
Propiedades
IUPAC Name |
N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c1-13(2)11-18(24)23-9-7-22(8-10-23)17-6-5-15(12-16(17)20)21-19(25)14(3)4/h5-6,12-14H,7-11H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKCCKBAKPCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5336614.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5336624.png)
![2-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylphenol](/img/structure/B5336636.png)
![2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine](/img/structure/B5336656.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5336665.png)
![N-(4-isopropylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5336672.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5336678.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5336685.png)
![8-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5336686.png)
![methyl 3-[(butylsulfonyl)amino]benzoate](/img/structure/B5336690.png)
![allyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336695.png)
![N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5336700.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5336706.png)
